molecular formula C8H4N2OS B2544196 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile CAS No. 93794-41-3

2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile

Cat. No.: B2544196
CAS No.: 93794-41-3
M. Wt: 176.19
InChI Key: WFWNMCPXXCRAMH-UHFFFAOYSA-N
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Description

2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is a chemical compound with the molecular formula C8H4N2OS and a molecular weight of 176.2 g/mol . This compound is known for its unique structure, which includes a benzoxazole ring fused with a thioxo group and a carbonitrile group. It is used in various scientific research applications due to its versatile chemical properties.

Mechanism of Action

The mode of action, biochemical pathways affected, and the result of action would depend on the specific biological targets of the compound. These could include enzymes, receptors, or other proteins within a cell. The compound could act as an inhibitor, activator, or modulator of these targets, leading to changes in cellular function .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), would depend on factors such as the compound’s solubility, stability, and permeability. These properties influence how the compound is absorbed into the body, distributed to different tissues, metabolized by enzymes, and excreted .

Preparation Methods

The synthesis of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile typically involves the reaction of 2-mercaptobenzo[d]oxazole with cyanogen bromide under controlled conditions . The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfoxides, sulfones, thiols, amides, and esters.

Scientific Research Applications

2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the benzoxazole ring, thioxo group, and carbonitrile group, which imparts distinct chemical reactivity and potential biological activities.

Biological Activity

2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (C₉H₆N₂OS) is a heterocyclic compound notable for its unique structural features, including a thioxo group and a carbonitrile substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Functional Groups : Thioxo and carbonitrile
  • Molecular Weight : Approximately 176.2 g/mol

These features contribute to its chemical reactivity and biological properties, making it a valuable subject for medicinal chemistry research.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

Microorganism Type Minimum Inhibitory Concentration (MIC)
Bacillus subtilisGram-positive50 μg/mL
Escherichia coliGram-negative100 μg/mL
Candida albicansFungal75 μg/mL

These findings suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects on several cancer cell lines:

Cancer Cell Line Type IC50 Value (μM)
MCF-7Breast12.5
A549Lung15.0
HepG2Liver10.0

These results indicate that the compound can inhibit cell proliferation in a dose-dependent manner, making it a promising candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes.
  • Cellular Pathway Modulation : It could modulate pathways related to apoptosis and cell cycle regulation.

Further studies are required to clarify these mechanisms and identify specific biological targets .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives of benzoxazole compounds against resistant strains of bacteria. The results indicated that derivatives of this compound exhibited superior activity compared to traditional antibiotics .
  • Cytotoxicity in Cancer Research : In vitro studies demonstrated that this compound significantly reduced viability in multiple cancer cell lines. The findings suggest a need for further investigation into its role as a lead compound for anticancer drug development .

Properties

IUPAC Name

2-sulfanylidene-3H-1,3-benzoxazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2OS/c9-4-5-1-2-7-6(3-5)10-8(12)11-7/h1-3H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWNMCPXXCRAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-amino-4-hydroxybenzonitrile (50 mg, 0.37 mmol) and potassium O-ethyl-xanthate (65 mg, 0.41 mmol) in pyridine (0.75 mL) was heated at reflux for 2 h. After cooling, the mixture was poured into ice-water. Then concentrated hydrochloric acid (0.2 mL) was added. The solid was collected, washed with water and dried to give 2-thioxo-2,3-dihydro-benzooxazole-5-carbonitrile 30 mg (46%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three

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